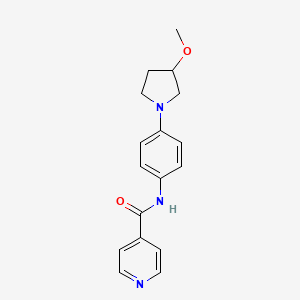

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

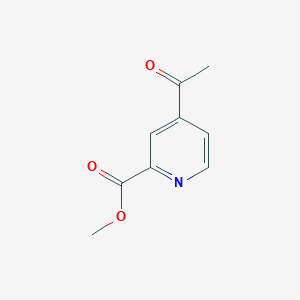

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide (MPI) is a synthetic compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35812. It has gained significant attention in recent years due to its potential applications in various fields of research1.

Synthesis Analysis

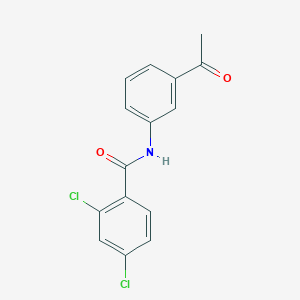

The specific synthesis process for MPI is not readily available from the search results. However, related compounds have been synthesized and evaluated in scientific research34. For instance, a series of N-phenylisonicotinamide derivatives were designed and synthesized as novel xanthine oxidase inhibitors5.Molecular Structure Analysis

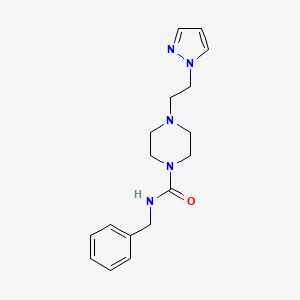

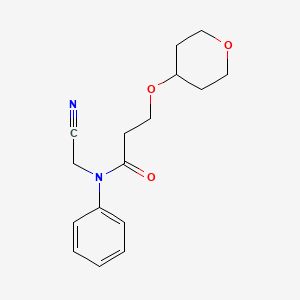

The molecular structure of MPI consists of a pyrrolidine ring attached to a phenyl ring, which is further connected to an isonicotinamide group12. The exact structural details or 3D conformation are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving MPI are not detailed in the search results. However, related compounds have been used in the synthesis of novel xanthine oxidase inhibitors56.Physical And Chemical Properties Analysis

MPI has a molecular formula of C17H19N3O2 and a molecular weight of 297.35812. Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Ramachandran (2017) involved the synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, demonstrating their antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the compound's relevance in developing new antimicrobial agents (Ramachandran, 2017).

- Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, underscoring the application in neuroimaging and the study of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Application in Corrosion Inhibition

- Yadav et al. (2015) investigated the application of new isonicotinamides as corrosion inhibitors on mild steel in acidic medium. This study revealed that these compounds effectively prevent corrosion, providing a promising approach for protecting metals in industrial applications (Yadav, Sinha, Sarkar, Bahadur, & Ebenso, 2015).

Antimicrobial and Antifungal Activities

- The design, synthesis, and biological evaluation of N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents were reported by Hasan et al. (2011), indicating the chemical versatility and potential therapeutic applications of such compounds (Hasan, Akhter, Akhter, Ali, Zaheen, Ahsan, & Mahmood, 2011).

Pharmaceutical Co-crystals and Drug Design

- Reddy, Babu, and Nangia (2006) explored the carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals, suggesting the importance of such compounds in improving drug formulations and delivery systems (Reddy, Babu, & Nangia, 2006).

Safety And Hazards

The safety and hazards associated with MPI are not specified in the search results. It’s important to note that MPI is intended for research use only and not for human or veterinary use1.

Zukünftige Richtungen

The future directions for MPI are not explicitly mentioned in the search results. However, given its potential applications in various fields of research13, it’s likely that further studies will continue to explore its properties and potential uses.

Eigenschaften

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-8-11-20(12-16)15-4-2-14(3-5-15)19-17(21)13-6-9-18-10-7-13/h2-7,9-10,16H,8,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMSGUXHFPDHBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)